A Technical Guide to the Chemical Properties of Bromine Nitrate (BrNO₃)
A Technical Guide to the Chemical Properties of Bromine Nitrate (BrNO₃)
Prepared for: Researchers, scientists, and drug development professionals.
Abstract: Bromine nitrate (B79036) (BrNO₃) is a highly reactive inorganic compound of significant interest, primarily due to its role in atmospheric chemistry, specifically in stratospheric ozone depletion cycles.[1][2] Structurally represented as BrONO₂, it is an unstable, yellow liquid that decomposes at temperatures above 0 °C.[3] Its extreme reactivity, corrosive nature, and potential for explosive decomposition make its synthesis and handling challenging, generally restricting its use to specialized laboratory settings.[3] This document provides a comprehensive overview of the chemical and physical properties of bromine nitrate, detailing its synthesis, reactivity, decomposition pathways, and spectroscopic characterization. It includes detailed experimental protocols and summarizes quantitative data for ease of reference.
Physicochemical Properties
Bromine nitrate is a yellow liquid under standard conditions, though it is rarely handled at room temperature due to its instability.[3] It is readily soluble in solvents like trichlorofluoromethane (B166822) and carbon tetrachloride.[3] The molecule's structure is confirmed to be BrONO₂, not a bromine atom bonded to a nitrate ion.[3] While its melting point has been reported as -42 °C (231 K), other experimental observations place it higher at 240 K or 245 K.[1][3][4] This discrepancy may be related to impurities or different experimental conditions.
Table 1: Physical and Chemical Properties of Bromine Nitrate
| Property | Value | Source(s) |
| Molecular Formula | BrNO₃ (structurally BrONO₂) | [3][5] |
| Molar Mass | 141.91 g/mol | [3][5] |
| Appearance | Yellow liquid | [3] |
| Melting Point | -42 °C (231 K) or 240 K | [1][3] |
| Boiling Point | Decomposes > 0 °C | [3] |
| Solubility | Soluble in CCl₃F and CCl₄ | [3] |
| Vapor Pressure (liquid) | log P(Torr) = 8.898 - (2.025 x 10³)/T | [1] |
| Heat of Vaporization | ~9 kcal/mol | [1] |
| Heat of Sublimation | ~16 kcal/mol | [1] |
Synthesis and Handling
The synthesis of bromine nitrate is challenging due to its instability, and yields are often low.[1] Several methods have been reported, with the reaction between bromine chloride and chlorine nitrate being a common laboratory-scale approach.
Experimental Protocol 1: Synthesis from Bromine Chloride and Chlorine Nitrate
This method is based on the low-temperature reaction between bromine chloride (BrCl) and chlorine nitrate (ClONO₂).[1]
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Reagents:
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Bromine chloride (BrCl)
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Chlorine nitrate (ClONO₂)
-
-
Apparatus:
-
Low-temperature reaction vessel capable of maintaining temperatures between -50 °C and -70 °C.
-
Vacuum line for distillation of volatile components.
-
-
Methodology:
-
Introduce equimolar amounts of ClONO₂ and BrCl into the pre-cooled reaction vessel.
-
Maintain the reaction mixture at a temperature between -50 °C and -70 °C for an extended period, potentially up to one week, to allow for sufficient reaction time.
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After the reaction period, distill the unreacted starting materials and the chlorine byproduct (Cl₂) at -78 °C under vacuum.
-
The remaining product is bromine nitrate (BrONO₂). The yield can be increased by collecting the product from several batches.[1]
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Caption: Synthesis of BrONO₂ from BrCl and ClNO₃.
Experimental Protocol 2: Synthesis from Bromine and Silver Nitrate
An alternative synthesis involves the reaction of bromine with silver nitrate in an alcoholic solution.[3]
-
Reagents:
-
Bromine (Br₂)
-
Silver nitrate (AgNO₃)
-
Alcohol (e.g., ethanol) as solvent
-
-
Apparatus:
-
Standard laboratory glassware (e.g., round-bottom flask).
-
Filtration apparatus.
-
-
Methodology:
-
Dissolve silver nitrate in an appropriate alcoholic solvent.
-
Add a solution of bromine to the silver nitrate solution.
-
The reaction produces bromine nitrate in solution and a precipitate of silver bromide (AgBr).
-
The AgBr precipitate can be removed by filtration to yield a solution of bromine nitrate.
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Handling and Safety
Bromine nitrate is a hazardous substance characterized by its high reactivity, corrosive properties, and potential to decompose explosively.[3]
-
Engineering Controls: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves, and splash goggles at all times.[6]
-
Storage: Store in a cool, dry, and well-ventilated area. Containers should be tightly sealed. Avoid polyethylene (B3416737) containers.[6]
-
Stability: The compound is unstable and decomposes at temperatures above 0 °C.[3] At low pressures (several Torr), it can be stable for several hours at room temperature in the dark.[1]
Reactivity and Decomposition
Key Reactions
Bromine nitrate participates in several important chemical reactions, particularly those of atmospheric relevance.
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Hydrolysis: The reactive uptake of BrONO₂ into aqueous aerosols is a key process in atmospheric bromine chemistry.[7] It undergoes hydrolysis at the air-water interface to produce hypobromous acid (HOBr) and nitric acid (HNO₃).[7] This process is facilitated by the formation of halogen bonds between BrONO₂ and water molecules.[7]
-
Reaction with HCl: It reacts quantitatively with hydrogen chloride (HCl) to produce nitric acid (HONO₂) and bromine chloride (BrCl).[1][4] This reaction can be used to characterize the compound.[4]
-
Reaction with Sulfuric Acid: BrONO₂ is known to react with sulfuric acid, a reaction that plays a role in tropospheric chemistry.[3]
Thermal and Photochemical Decomposition
The instability of bromine nitrate leads to both thermal and photochemical decomposition.
-
Thermal Decomposition: The compound decomposes at temperatures above 0 °C.[3] The decomposition pathway is believed to follow the reaction: 2BrONO₂ → Br₂ + N₂O₅ + ½O₂.[1]
-
Photodecomposition: BrONO₂ is susceptible to photolysis, especially by ultraviolet radiation in the stratosphere.[1] Its photolysis rate is approximately 20 times faster than that of its analogue, chlorine nitrate (ClONO₂).[1] This rapid photodecomposition is a critical step in the bromine-catalyzed destruction of stratospheric ozone.[1] The primary photodecomposition pathway is believed to be: BrONO₂ + hν → BrO + NO₂.
Caption: Decomposition pathways for BrONO₂.
Spectroscopic Data and Characterization
The characterization of bromine nitrate has been accomplished through various spectroscopic techniques, which are also crucial for its detection in the atmosphere.
Table 2: Summary of Spectroscopic Characterization Methods
| Technique | Application / Findings | Source(s) |
| Infrared (IR) Spectroscopy | Used for laboratory characterization and to monitor reactions. It was instrumental in the first atmospheric detection of BrONO₂. | [1][2] |
| Ultraviolet (UV) Spectroscopy | The UV spectrum is used to determine absorption cross-sections, which are essential for calculating stratospheric photolysis rates and lifetimes. | [1] |
| He I Photoelectron Spectroscopy (PES) | Provides insight into the electronic structure and chemical bonding of the molecule. | [4][8] |
Experimental Protocol 3: Characterization by Infrared Spectroscopy
This protocol describes a general method for obtaining an IR spectrum of gaseous BrONO₂ to confirm its identity or monitor its reactions.[1]
-
Apparatus:
-
Infrared Spectrometer (e.g., Perkin-Elmer IR 283 or a modern FT-IR).
-
Gas-phase IR cell with appropriate window material (e.g., KBr).
-
Vacuum line for sample introduction.
-
-
Methodology:
-
Evacuate the IR gas cell and the sample introduction line.
-
Introduce a purified gaseous sample of BrONO₂ into the cell to a pressure of several Torr.
-
Record the infrared spectrum over the desired wavenumber range. The spectrum will show characteristic absorption bands for the Br-O and N-O bonds.
-
(Optional) To monitor a reaction, a second gas (e.g., HCl) can be introduced into the cell, and subsequent spectra can be recorded to observe the disappearance of BrONO₂ peaks and the appearance of product peaks (e.g., HONO₂).[1]
-
Role in Atmospheric Chemistry
Bromine nitrate is a significant reservoir species for bromine in the stratosphere.[2] While bromine concentrations in the stratosphere are much lower than chlorine, bromine is a more efficient catalyst for ozone destruction.[2] BrONO₂ ties up active bromine (Br) and nitrogen oxides (NOx) in a less reactive form.
The key atmospheric cycle involving BrONO₂ is:
-
Formation: It is formed by the three-body reaction of bromine monoxide (BrO) with nitrogen dioxide (NO₂): BrO + NO₂ + M → BrONO₂ + M (where M is a third body like N₂ or O₂).[1]
-
Reservoir: As BrONO₂, the bromine is temporarily sequestered and cannot participate in ozone-destroying catalytic cycles.
-
Release: Photolysis (BrONO₂ + hν → BrO + NO₂) or reaction with aerosols releases the active bromine species, allowing them to resume the catalytic destruction of ozone.[1][7][9]
The first definitive measurement of bromine nitrate in the stratosphere was achieved using the MIPAS infrared spectrometer on the Envisat satellite, confirming its role and concentrations predicted by atmospheric models.[2]
Caption: Role of BrONO₂ in the stratospheric bromine cycle.
References
- 1. datapdf.com [datapdf.com]
- 2. KIT - KIT - Media - Press Releases - Archive Press Releases - PI 2009 - First Measurement of Bromine Nitrate in the Stratosphere [kit.edu]
- 3. Bromine nitrate - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bromine nitrate | BrNO3 | CID 123495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. connectsci.au [connectsci.au]
